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molecular formula C8H9NO3 B1581344 (5-Methyl-2-nitrophenyl)methanol CAS No. 66424-92-8

(5-Methyl-2-nitrophenyl)methanol

Cat. No. B1581344
M. Wt: 167.16 g/mol
InChI Key: IKEYTRGLCHZQHO-UHFFFAOYSA-N
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Patent
US05387684

Procedure details

Pyridinium chlorochromate (25.0 g, 116 mmol) was added to methylene chloride (65 ml) while stirring, and then thereto was added 5-methyl-2-nitrobenzyl alcohol (12.9 g, 77.3 mmol). The mixture was stirred at room temperature for 15 hours, and diethyl ether (155 ml) was added. The ether layer was removed by decantation. Diethyl ether (30 ml) was added to the residue, and the ether layer was removed by decantation (3 times). The ether layers were combined, and passed through 15.5 g of silica gel. The obtained solution was concentrated, and subjected to flash chromatography on silica gel using a mixed solvent of hexane/ethyl acetate (8:1), whereby 10.6 g of 5-methyl-2-nitrobenzaldehyde was obtained.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
155 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.C(Cl)Cl.[CH3:15][C:16]1[CH:17]=[CH:18][C:19]([N+:24]([O-:26])=[O:25])=[C:20]([CH:23]=1)[CH2:21][OH:22]>C(OCC)C>[CH3:15][C:16]1[CH:17]=[CH:18][C:19]([N+:24]([O-:26])=[O:25])=[C:20]([CH:23]=1)[CH:21]=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
65 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
CC=1C=CC(=C(CO)C1)[N+](=O)[O-]
Step Three
Name
Quantity
155 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The ether layer was removed by decantation
ADDITION
Type
ADDITION
Details
Diethyl ether (30 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
the ether layer was removed by decantation (3 times)
CONCENTRATION
Type
CONCENTRATION
Details
The obtained solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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